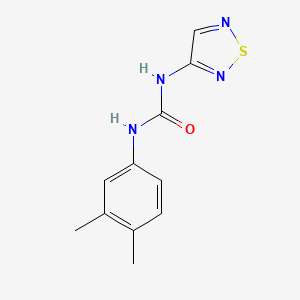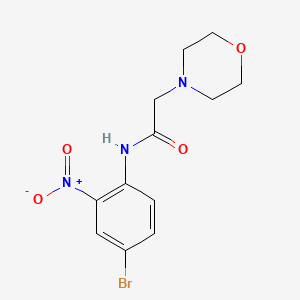
N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea, also known as DMTU, is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the family of thiadiazole ureas and has been found to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea is not yet fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has also been found to inhibit certain enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as protect against DNA damage. N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has also been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea in lab experiments include its ease of synthesis, low cost, and ability to scavenge free radicals. However, one limitation of using N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea is its potential toxicity at high doses. It is important to use caution when handling N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for the use of N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has also been found to have anti-cancer properties and could be further studied for its potential use in cancer therapy. Additionally, N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea could be studied for its potential use as an antioxidant in various industries, such as food and cosmetics.
In conclusion, N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea is a compound that has gained attention for its potential use in scientific research. Its ease of synthesis, low cost, and various biological activities make it a promising candidate for further study. While there are limitations to its use in lab experiments, the potential future directions for N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea are numerous and exciting.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has been found to have various biological activities and has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer properties, as well as its ability to protect against oxidative stress and inflammation. N-(3,4-dimethylphenyl)-N'-1,2,5-thiadiazol-3-ylurea has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-3-4-9(5-8(7)2)13-11(16)14-10-6-12-17-15-10/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKIGVCGGGCQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NSN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)

![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)
![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)

![1-[(3-chloro-4-methylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141789.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)
![ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)


![N-({4-allyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4141835.png)